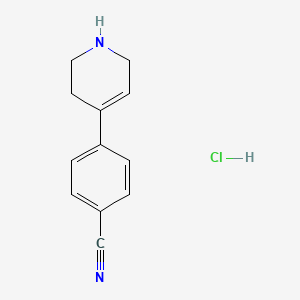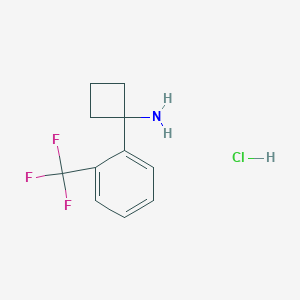
1-(2-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride
Vue d'ensemble
Description
“1-(2-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride” is a chemical compound with the CAS Number: 1416439-44-5 . It has a molecular weight of 251.68 . The IUPAC name for this compound is 1-[2-(trifluoromethyl)phenyl]cyclobutylamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F3N.ClH/c12-11(13,14)9-5-2-1-4-8(9)10(15)6-3-7-10;/h1-2,4-5H,3,6-7,15H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Stability
- Studies on small-ring compounds, including similar structures to 1-(2-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride, have shown that these types of chemicals undergo various transformations under different conditions, shedding light on their stability and reactivity. For instance, the research by Silversmith and Roberts (1958) explored the dehydrohalogenation and subsequent reactions of related trifluoromethyl compounds, providing insights into the stability and synthetic pathways of such molecules (Silversmith & Roberts, 1958).
Applications in Organic Chemistry
- The synthesis of related cyclobutane derivatives has been a topic of interest in organic chemistry. Manatt et al. (1964) detailed the synthesis and reactions of 3-Phenyl-2-cyclobutenone and similar compounds, indicating the potential use of similar structures in organic synthesis (Manatt, Vogel, Knutson & Roberts, 1964).
Medicinal Chemistry and Drug Development
- The compound's related structures have been explored for their potential in medicinal chemistry. For example, research by Robinson, Cronin, and Jones (1997) on cyclobutane derivatives revealed novel routes for synthesizing compounds that might be relevant in drug development (Robinson, Cronin & Jones, 1997).
Pharmacological Studies
- Silverman and Zieske (1986) investigated 1-Phenylcyclobutylamine, a compound structurally similar to 1-(2-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride. Their study revealed its properties as an irreversible inactivator of monoamine oxidase, demonstrating the pharmacological potential of similar structures (Silverman & Zieske, 1986).
Safety And Hazards
The compound is classified under the GHS07 hazard class . If inhaled, it’s recommended to remove the person to fresh air and keep them comfortable for breathing . If it comes in contact with skin or eyes, rinse with water . If swallowed, rinse mouth and seek medical attention if the person feels unwell . It’s also advised to keep away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-2-1-4-8(9)10(15)6-3-7-10;/h1-2,4-5H,3,6-7,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOQKOXLQMDDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



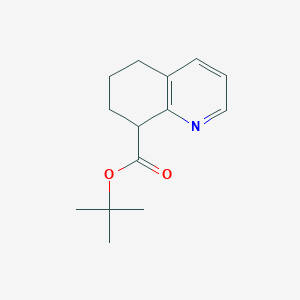
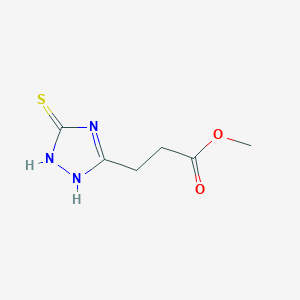
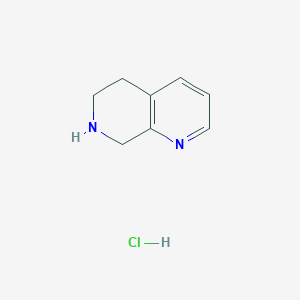
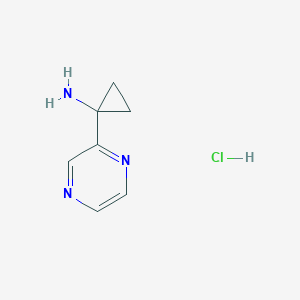
![7-Oxaspiro[3.5]nonan-1-amine](/img/structure/B1429726.png)
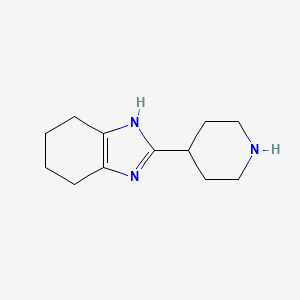
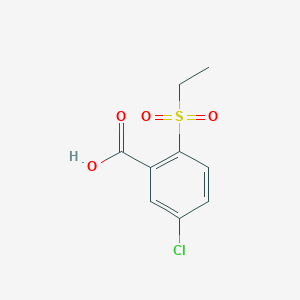
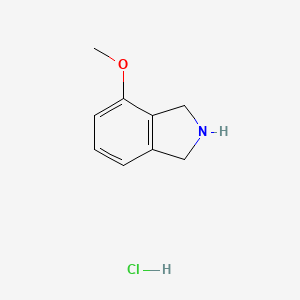
![2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1429737.png)
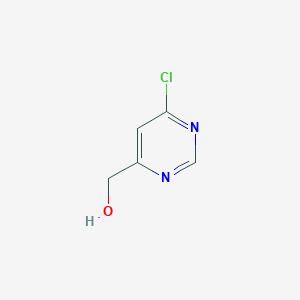
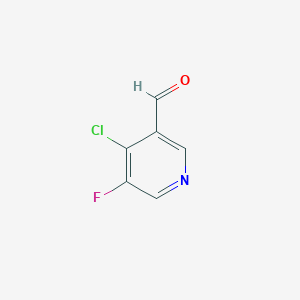
![N-[(2-methoxypyridin-3-yl)methyl]cyclopentanamine](/img/structure/B1429740.png)
![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)
